molecular formula C8H11ClN2O B7816058 2-tert-Butoxy-6-chloropyrazine

2-tert-Butoxy-6-chloropyrazine

Cat. No.: B7816058
M. Wt: 186.64 g/mol
InChI Key: JIZAUJWQTRWWQL-UHFFFAOYSA-N
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Description

2-tert-Butoxy-6-chloropyrazine is an organic compound with the molecular formula C8H11ClN2O. It is a derivative of pyrazine, characterized by the presence of a tert-butoxy group at the 2-position and a chlorine atom at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxy-6-chloropyrazine typically involves the reaction of 2,6-dichloropyrazine with tert-butyl alcohol in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the tert-butoxy group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxy-6-chloropyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-tert-Butoxy-6-chloropyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butoxy-6-chloropyrazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tert-butoxy group can influence the compound’s lipophilicity and bioavailability, while the chlorine atom can participate in halogen bonding, enhancing binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butoxy-6-fluoropyrazine
  • 2-tert-Butoxy-6-bromopyrazine
  • 2-tert-Butoxy-6-iodopyrazine

Uniqueness

2-tert-Butoxy-6-chloropyrazine is unique due to the specific combination of the tert-butoxy group and the chlorine atom. This combination imparts distinct chemical reactivity and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

2-chloro-6-[(2-methylpropan-2-yl)oxy]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-8(2,3)12-7-5-10-4-6(9)11-7/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZAUJWQTRWWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CN=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

After dissolving 3.00 g of 2,6-dichloropyrazine in 40 ml of tetrahydrofuran, 2.26 g of potassium tert-butoxide was added and the mixture was stirred for 5.5 hours at room temperature. The reaction solution was distilled off under reduced pressure, ethyl acetate was added to the residue and filtration was performed with NH silica gel and silica gel. The solvent was distilled off under reduced pressure to obtain the title compound (3.38 g, 90% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
90%

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